molecular formula C18H15F3N2OS2 B5364289 N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide

N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide

Cat. No. B5364289
M. Wt: 396.5 g/mol
InChI Key: FAJMIEFDHRITKO-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide, also known as MBT-TFA-NH2, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. Studies have shown that this compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. Additionally, this compound has been shown to bind to specific proteins, which can interfere with their function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of immune function. In cancer cells, this compound has been shown to induce cell death by inhibiting cell division and promoting apoptosis. In immune cells, this compound has been shown to modulate cytokine production, which can affect immune function.

Advantages and Limitations for Lab Experiments

N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide has several advantages for lab experiments, including its high purity and stability. Additionally, this compound is a synthetic compound, which allows for precise control over its chemical properties. However, there are some limitations to using this compound in lab experiments, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research involving N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide. One area of interest is the development of new cancer drugs based on the structure of this compound. Additionally, this compound could be used as a probe to study the function of specific proteins and enzymes. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide involves a multi-step process that starts with the reaction of 4-methylbenzylamine with 2-bromoacetic acid to form N-(4-methylbenzyl)-glycine. This intermediate is then reacted with 5-(trifluoromethyl)-1,3-benzothiazol-2-yl)thiocyanate to form this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, this compound has been shown to have anticancer activity, making it a promising candidate for developing new cancer drugs. In biochemistry and molecular biology, this compound has been used as a probe to study protein-protein interactions and enzyme activity.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS2/c1-11-2-4-12(5-3-11)9-22-16(24)10-25-17-23-14-8-13(18(19,20)21)6-7-15(14)26-17/h2-8H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJMIEFDHRITKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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